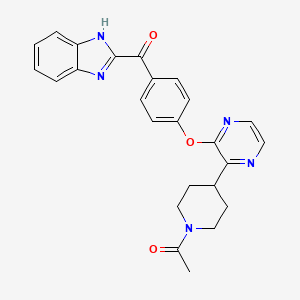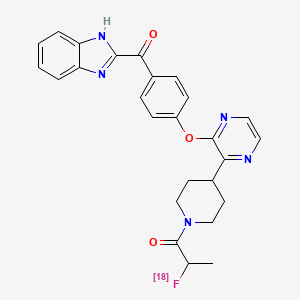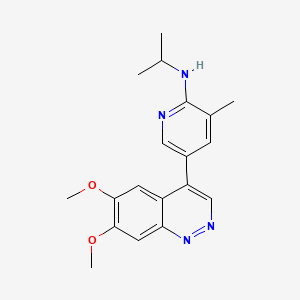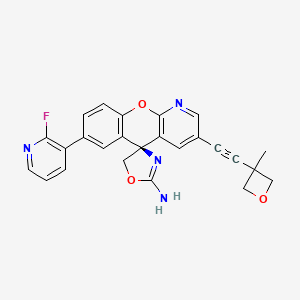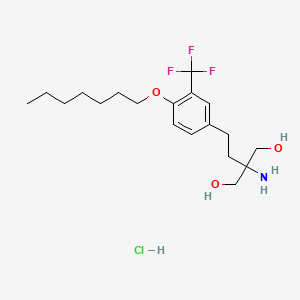
Hidrocloruro de amiselimod
Descripción general
Descripción
El clorhidrato de amiselimod es un nuevo modulador del receptor 1 de esfingosina 1-fosfato. Se conoce por su perfil de seguridad cardíaca favorable en comparación con otros moduladores del receptor de esfingosina 1-fosfato . Este compuesto se utiliza principalmente en el tratamiento de enfermedades autoinmunitarias, como la colitis crónica y la enfermedad de Crohn .
Aplicaciones Científicas De Investigación
El clorhidrato de amiselimod tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la modulación del receptor de esfingosina 1-fosfato.
Biología: Los investigadores lo utilizan para investigar el tráfico de linfocitos y la regulación de la respuesta inmunitaria.
Industria: Las propiedades únicas del compuesto lo hacen valioso para desarrollar nuevos agentes terapéuticos.
Mecanismo De Acción
El clorhidrato de amiselimod actúa como un antagonista funcional del receptor de esfingosina 1-fosfato en los linfocitos. Al inhibir este receptor, regula el tráfico de linfocitos y evita la infiltración de células Th1 y Th17 colitogénicas en el colon. Este mecanismo ayuda a inhibir el desarrollo de la colitis crónica y otras enfermedades autoinmunitarias .
Análisis Bioquímico
Biochemical Properties
Amiselimod hydrochloride interacts with the S1P1 receptor, a type of sphingosine 1-phosphate receptor . It acts as a functional antagonist, inhibiting the receptor function of the lymphocyte S1P1 receptor . This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions .
Cellular Effects
Amiselimod hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it can almost completely abolish S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes . This corresponds to a marked decrease in CD4+ T cell count in peripheral blood , indicating that Amiselimod hydrochloride influences cell function by regulating lymphocyte trafficking .
Molecular Mechanism
The molecular mechanism of action of Amiselimod hydrochloride involves its active metabolite, MT-1303 phosphate (MT-1303-P), which exhibits S1P1 receptor agonism . This leads to the functional antagonism of the S1P1 receptor on lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amiselimod hydrochloride have been observed over time. For example, oral administration of Amiselimod hydrochloride (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P1 receptor expression on CD4+ T cells from mesenteric lymph nodes .
Dosage Effects in Animal Models
In animal models, the effects of Amiselimod hydrochloride vary with different dosages. An oral dose of 0.1 and 0.3 mg/kg Amiselimod hydrochloride administered daily one week after cell transfer inhibited the development of chronic colitis .
Metabolic Pathways
Amiselimod hydrochloride is involved in the sphingosine 1-phosphate metabolic pathway . It interacts with the S1P1 receptor, a key component of this pathway .
Métodos De Preparación
La síntesis del clorhidrato de amiselimod implica varios pasos. La ruta sintética clave incluye la preparación del metabolito activo, MT-1303 fosfato, que exhibe agonismo del receptor de esfingosina 1-fosfato . Los métodos de producción industrial para el clorhidrato de amiselimod están diseñados para garantizar una alta pureza y rendimiento, aunque los detalles específicos sobre las condiciones de reacción son propiedad y no se divulgan públicamente.
Análisis De Reacciones Químicas
El clorhidrato de amiselimod se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales dentro del compuesto, lo que podría afectar su eficacia.
Reducción: Esta reacción puede modificar la estructura del compuesto, lo que afecta su interacción con los objetivos biológicos.
Sustitución: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Comparación Con Compuestos Similares
El clorhidrato de amiselimod se compara con otros moduladores del receptor de esfingosina 1-fosfato, como:
Fingolimod: Conocido por su eficacia pero asociado con bradicardia.
Siponimod: Similar en función pero con diferentes perfiles de seguridad.
Ozanimod: Otro modulador con propiedades farmacocinéticas distintas
El clorhidrato de amiselimod destaca por su perfil de seguridad cardíaca favorable y su potencial para tratar una gama más amplia de enfermedades autoinmunitarias .
Propiedades
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

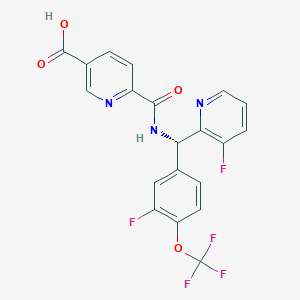
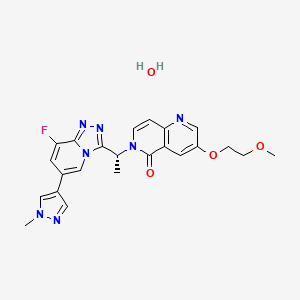
![1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B605406.png)
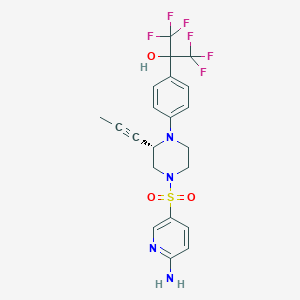

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
